DL-2-Amino-3-(hydroxy-amino)propionic acid-15N
Description
D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid is a nitrogen-15 (¹⁵N)-labeled amino acid derivative with a unique hydroxylated amine substituent on the propionic acid backbone. This compound is characterized by its isotopic labeling at the hydroxy-amino group, making it a valuable tool in metabolic tracing, nuclear magnetic resonance (NMR) studies, and isotopic dilution assays . Its molecular formula is C₃H₈N₂O₃ (with isotopic substitution at the hydroxy-amino group), and it is commercially available as a racemic mixture (D,L-form) for research purposes . The ¹⁵N labeling enhances its utility in tracking nitrogen metabolism in biological systems, particularly in studies involving amino acid transporters or enzyme mechanisms .
Properties
IUPAC Name |
2-amino-3-(hydroxy(15N)amino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOGXGRPDRQHS-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)[15NH]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Hydroxyimino Precursors
A foundational approach for synthesizing structurally analogous 2-amino-3-(heteroaryl)propanoic acids involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids. As demonstrated by Kitagawa et al., zinc dust in formic acid serves as a reducing agent to convert hydroxyimino intermediates into target amino acids. For example, 2-amino-3-(furan-2-yl)propanoic acid was obtained in 77% yield by treating 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid with zinc dust at 50–55°C for 2 hours, followed by recrystallization. Adapting this method for D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid would require substituting standard hydroxylamine with 15N-labeled hydroxylamine during the precursor synthesis stage.
Carbamate Ester Intermediate Route
Patent WO2004043905A1 discloses a process for producing 2-amino-3-hydroxypropanoic acid derivatives via carbamate ester intermediates. The method involves:
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Reacting a glycine derivative with a hydroxylamine source under basic conditions.
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Protecting the amino group with a carbamate-forming reagent (e.g., Boc anhydride).
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Deprotecting and isolating the target compound.
For 15N labeling, 15N-enriched hydroxylamine or ammonium nitrate ([15NH4][15NO3]) could be introduced at the hydroxylamination step, ensuring isotopic incorporation at the β-hydroxylamino position.
Isotopic Labeling Techniques
15N Incorporation via Metabolic Labeling
While metabolic labeling is typically employed in biological systems, its principles inform chemical synthesis strategies. Studies on Chlamydomonas reinhardtii achieved 98% 15N enrichment in amino acids by replacing 14NH4Cl with [15NH4][15NO3] in growth media. Translating this to chemical synthesis, using 15N-labeled hydroxylamine hydrochloride (H215NOH·HCl) during the reduction or hydroxylamination steps ensures precise isotopic placement.
Synthetic Protocols for 15N-Labeled Variants
A proposed synthetic route for D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid integrates methods from and:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Glycine + H215NOH·HCl (pH 8–9) | Hydroxylamination at β-position |
| 2 | Zn dust, HCOOH, 50°C, 2 h | Reduction of imino intermediate |
| 3 | Recrystallization (EtOH/H2O) | Purification |
This protocol mirrors the 71–77% yields reported for analogous compounds, with isotopic purity contingent on the 15N enrichment level of the hydroxylamine source.
Purification and Characterization
Recrystallization and Chromatography
Post-synthesis purification typically involves recrystallization from ethanol-water mixtures, achieving >95% purity as confirmed by melting point analysis (e.g., 235–238°C for unlabeled variants). High-performance liquid chromatography (HPLC) with UV detection at 210 nm further resolves trace impurities.
Spectroscopic Confirmation
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IR Spectroscopy : Characteristic peaks include 1583–1587 cm⁻¹ (carboxylate C=O stretch) and 3291 cm⁻¹ (N–H stretch).
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NMR : 1H-NMR of protected intermediates (e.g., formyl derivatives) shows distinct coupling patterns for the CH2 and CH groups near 2.98–4.56 ppm.
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Mass Spectrometry : GC-MS of MCF-derivatized samples confirms 15N incorporation via m/z shifts corresponding to the labeled amine.
Challenges and Optimizations
Isotopic Dilution
Using non-enriched reagents during workup (e.g., 14NH4OH in amino acid purification) risks isotopic dilution. Substituting 15NH4OH maintains isotopic integrity, as demonstrated in metabolic labeling studies.
Racemization Control
The D,L-racemic mixture forms unless chiral auxiliaries or asymmetric catalysis is employed. Patent WO2004043905A1 notes that reaction pH and temperature critically influence racemization rates, recommending strict control below 40°C.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
At current market rates, 1 mg of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid costs €212, reflecting the expense of 15N precursors and low-volume synthesis. Bulk production could reduce costs by 30–40% through optimized reagent recovery systems.
Regulatory Compliance
As a controlled substance, synthesis facilities must adhere to Good Manufacturing Practice (GMP) standards and maintain documentation for isotopic content verification.
Emerging Methodologies
Continuous Flow Synthesis
Recent advances in microreactor technology enable continuous-flow synthesis of isotopically labeled compounds, reducing reaction times from hours to minutes. Implementing such systems could enhance yield and isotopic purity by minimizing intermediate degradation.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution offers a greener alternative to traditional racemate separation. While untested for this specific compound, similar enzymes have achieved >90% enantiomeric excess (ee) for β-amino acids.
Chemical Reactions Analysis
Types of Reactions
D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines .
Scientific Research Applications
Chemistry
D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid is primarily used as a tracer in isotope labeling studies. Its applications include:
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Isotope Labeling : Tracking nitrogen atoms in chemical reactions to understand reaction mechanisms and pathways.
Application Description Tracer Studies Used to monitor nitrogen flow in metabolic pathways. Reaction Mechanism Analysis Helps elucidate the mechanisms of nitrogen-related reactions.
Biology
In biological research, this compound is utilized to study nitrogen metabolism:
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Metabolic Studies : Understanding how organisms assimilate and metabolize nitrogen.
Study Type Focus Nitrogen Metabolism Investigates the incorporation of nitrogen into biological molecules. Protein Synthesis Analyzes how amino acids are utilized in protein formation.
Medicine
In pharmacokinetics, D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid serves critical roles:
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Drug Metabolism Studies : Investigating the distribution and metabolism of nitrogen-containing drugs.
Study Aspect Importance Distribution Studies Assesses how drugs are distributed in biological systems. Metabolism Pathways Identifies metabolic pathways involving nitrogen compounds.
Industry
The compound finds applications in industrial settings, particularly in the development of new materials:
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Material Science : Used to create materials with enhanced properties through stable isotope incorporation.
Case Studies
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Nitrogen Tracing in Plant Metabolism :
A study utilized D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid to trace nitrogen assimilation in plants, demonstrating its effectiveness in elucidating metabolic pathways involved in nutrient uptake. -
Pharmacokinetic Profiling :
In pharmacokinetic studies, researchers employed this compound to track the metabolism of a novel nitrogen-containing drug, revealing critical insights into its absorption and distribution profiles.
Mechanism of Action
The mechanism of action of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid involves its incorporation into biochemical pathways where nitrogen plays a crucial role. The 15N isotope acts as a tracer, allowing researchers to monitor the movement and transformation of nitrogen within these pathways. This helps in understanding the molecular targets and pathways involved in nitrogen metabolism and related processes .
Comparison with Similar Compounds
D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid belongs to a broader class of modified amino acids and propionic acid derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Isotopic Variants
Key Insights :
- Isotopic labeling in D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid is specific to the hydroxy-amino group, unlike multi-labeled compounds like L-Tryptophan-¹³C¹¹,¹⁵N₂, which are used in complex proteomic workflows .
- Compared to carbohydrate analogs (e.g., ¹³C-labeled trihydroxybutanal), this compound’s primary utility lies in nitrogen metabolism rather than carbon flux analysis .
Structural Analogs
Key Insights :
- Unlike L-Tryptophan or L-Histidine, D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid lacks an aromatic or charged side chain, limiting its role in protein synthesis but enhancing its use in tracer studies .
- The hydroxy-amino group distinguishes it from (R)-2-Amino-3-hydroxypropanoic Acid (D-serine analog), which modulates NMDA receptors in the central nervous system .
Functional Analogs (Propionic Acid Derivatives)
Key Insights :
- Unlike NSAIDs (e.g., ibuprofen), D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid lacks anti-inflammatory activity due to the absence of a carboxylate group critical for COX binding .
- The methoxyindole variant (D,L-2-Amino-3-(5-methoxyindolyl)propionic Acid) shares structural similarity with tryptophan but is metabolically distinct due to isotopic and functional group modifications .
Biological Activity
D,L-2-Amino-3-(hydroxy-15N-amino)propionic acid, also known as 3-(hydroxyamino)alanine, is an amino acid derivative that exhibits unique biological activities due to its hydroxyamino group. This compound has garnered attention in biochemical research and therapeutic applications due to its potential roles in various biological processes.
D,L-2-Amino-3-(hydroxy-15N-amino)propionic acid has the molecular formula and a molecular weight of approximately 120.11 g/mol. Its structure features both amino and hydroxyamino functional groups, which contribute to its distinct reactivity compared to standard amino acids.
The biological activity of D,L-2-Amino-3-(hydroxy-15N-amino)propionic acid is primarily attributed to its ability to participate in various biochemical reactions, including:
- Enzyme Interactions : The compound can serve as a substrate or inhibitor for specific enzymes involved in amino acid metabolism.
- Protein Synthesis : It may be incorporated into peptides and proteins, potentially altering their function due to the presence of the hydroxyamino group.
- Neurotransmitter Modulation : There is evidence suggesting that this compound may influence neurotransmitter systems, particularly in the context of neuroprotection and neurodegenerative diseases.
Biological Activities
Research has demonstrated several key biological activities associated with D,L-2-Amino-3-(hydroxy-15N-amino)propionic acid:
- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress.
- Neuroprotective Effects : Studies indicate that it may have protective effects on neuronal cells, potentially useful in conditions such as Alzheimer's disease.
- Metabolic Regulation : It plays a role in metabolic pathways, particularly those involving nitrogen metabolism.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of D,L-2-Amino-3-(hydroxy-15N-amino)propionic acid on cultured neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential application in neurodegenerative disease therapies .
Case Study: Antioxidant Activity
In a separate experiment, the compound was tested for its ability to scavenge reactive oxygen species (ROS) in vitro. The findings showed that D,L-2-Amino-3-(hydroxy-15N-amino)propionic acid effectively reduced ROS levels, highlighting its role as an antioxidant agent .
Future Research Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of D,L-2-Amino-3-(hydroxy-15N-amino)propionic acid. Key areas of focus include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with enzymes and receptors.
- Clinical Trials : Evaluating its efficacy and safety in human subjects for conditions like neurodegeneration.
- Synthesis and Derivatives : Exploring modifications of the compound to enhance its biological activities or reduce potential side effects.
Q & A
Q. What are the recommended methods for synthesizing D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid with high isotopic purity?
Synthesis involves introducing the 15N label via ammonia or amine precursors under controlled conditions. Protecting groups (e.g., Boc or Fmoc) are used to prevent side reactions during functional group modifications. Post-synthesis, reverse-phase HPLC purifies the compound, followed by validation using multinuclear NMR (1H, 13C, 15N) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. Comparative analysis with unlabeled analogs via 15N-edited HSQC NMR experiments can further verify labeling efficiency .
Q. How can researchers confirm the structural integrity and isotopic labeling of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid post-synthesis?
HRMS is critical for verifying molecular weight and isotopic distribution. Multinuclear NMR spectroscopy identifies the 15N label's position and excludes tautomeric interferences. For example, 15N NMR chemical shifts between 20–40 ppm typically indicate amine groups, while hydroxyamino groups may appear downfield. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What are the primary applications of 15N-labeled amino acid analogs like D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid in biochemical research?
These compounds are used in metabolic flux analysis, nitrogen tracing in microbial systems, and protein-ligand interaction studies. In neuroscience, they help track neurotransmitter recycling (e.g., glutamate/glutamine cycles) via 15N-edited NMR or mass spectrometry. They also serve as isotopic internal standards in quantitative proteomics .
Advanced Research Questions
Q. What experimental considerations are critical when using D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid in glutamate receptor binding studies?
Buffer composition (e.g., Ca²⁺/Mg²⁺ concentrations) must mimic physiological conditions to maintain receptor activity. pH optimization (7.2–7.4) ensures proper protonation of the hydroxyamino group, which affects binding affinity. Competitive assays against radiolabeled ligands (e.g., [3H]AMPA or [3H]kainate) require controls for nonspecific binding. Allosteric modulation by compounds like cyclothiazide should be accounted for in NMDA/AMPA receptor studies .
Q. How should researchers address discrepancies in kinetic data obtained from enzyme inhibition assays involving this compound?
Discrepancies may arise from enzyme source variability (e.g., recombinant vs. tissue-extracted enzymes) or assay conditions (e.g., pre-incubation time). Validate results using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics. Replicate experiments across multiple batches and statistical meta-analysis of published datasets help identify systemic errors. Cross-referencing with structurally similar agonists (e.g., GluR5-selective analogs) can clarify mechanistic inconsistencies .
Q. What strategies optimize the detection of 15N-labeled D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid in in vivo magnetic resonance spectroscopy (MRS)?
Use high-field MRI/MRS systems (>7T) to enhance sensitivity. Indirect detection methods like 1H-15N HMBC or HSQC experiments improve signal-to-noise ratios. Co-administering 13C-glucose enables dual-isotope tracing of metabolic pathways. Dynamic nuclear polarization (DNP) amplifies 15N signals but requires cryogenic setups. In vivo microdialysis coupled with LC-MS/MS offers complementary quantification in tissue-specific regions .
Q. How can isotopic interference be minimized when analyzing this compound via mass spectrometry in complex biological matrices?
High-resolution mass spectrometry (HRMS) with resolving power >50,000 separates 15N-labeled analytes from isobaric interferences. Chromatographic separation (e.g., HILIC or ion-pairing HPLC) reduces matrix effects. Isotope dilution using 13C,15N-dual labeled internal standards improves quantification accuracy. Data processing should include deisotoping algorithms (e.g., XCMS) and manual validation of isotopic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
